molecular formula C2H2ClFO2 B8249986 (R)-2-Chloro-2-fluoroacetic Acid

(R)-2-Chloro-2-fluoroacetic Acid

Cat. No. B8249986
M. Wt: 112.49 g/mol
InChI Key: JBIKZDFUXGHTHD-SFOWXEAESA-N
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Description

(R)-2-Chloro-2-fluoroacetic Acid is a useful research compound. Its molecular formula is C2H2ClFO2 and its molecular weight is 112.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Chloro-2-fluoroacetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Chloro-2-fluoroacetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Properties and Reactions

(R)-2-Chloro-2-fluoroacetic acid, as part of the fluoroacetic acids family, shares common reactions typical of acetic acids. Its reactions are influenced by the electron-withdrawing nature of the fluorine atoms, which contributes to its moderately strong acidic nature. The acid is much less toxic compared to its counterpart, fluoroacetic acid, and is usually prepared through specific reactions involving fluorine-containing intermediates (Elliott, 2000).

2. Biosynthetic Insights

Research on the stereochemical details of biological fluorination during the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya provides insights into the role of (R)-2-Chloro-2-fluoroacetic acid. The synthesis of enantiomerically enriched fluoroacetates demonstrates the retention of configuration in the biological fluorination process (O'Hagan et al., 2003).

3. Structural Studies in Proteins

The fluoroacetate dehalogenase enzyme has been studied for its activity and selectivity towards (R)-2-Chloro-2-fluoroacetic acid. Mutagenesis studies have shown that specific mutations can enhance the enzyme's activity and selectivity in producing desired enantiomers of certain acids, underlining the potential of this enzyme in synthetic applications (Wang et al., 2020).

4. Pyrolysis Mechanism Study

Theoretical studies on the dehydrohalogenation mechanism of 2-haloacetic acids, including (R)-2-Chloro-2-fluoroacetic acid, reveal that these reactions likely proceed through a polar five-membered cyclic transition state. This insight into the reaction mechanism helps in understanding the reactivity and stability of these compounds under different conditions (Chen et al., 2010).

5. Atmospheric Photooxidation Studies

Studies on the photooxidation of fluoroacetates, including derivatives of (R)-2-Chloro-2-fluoroacetic acid, have been conducted to understand their behavior and transformation in atmospheric conditions. This research is important for assessing the environmental impact and behavior of these compounds in natural settings (Blanco et al., 2010).

6. Enzyme Mechanism Investigation

Investigations into the stereochemical mechanisms of enzymes like fluoracetate dehalogenase have provided valuable insights into how these enzymes interact with substrates like (R)-2-Chloro-2-fluoroacetic acid. Such studies are crucial for understanding the enzyme-substrate interactions and for potential biotechnological applications (Wang et al., 2017).

7. Analytical Methodologies

Development of sensitive methods for the determination of fluoroacetates in biological samples, including (R)-2-Chloro-2-fluoroacetic acid, is essential for forensic and environmental monitoring purposes. Techniques like capillary electrophoresis and solid-phase microextraction have been employed for this purpose, demonstrating the importance of accurate detection methods (Vidal et al., 2011).

8. Microbial Degradation

Research on the microbial degradation of fluoroacetates, including (R)-2-Chloro-2-fluoroacetic acid, in anaerobic conditions, has identified specific bacteria capable of dehalogenating these compounds. This study provides a deeper understanding of the environmental fate and potential bioremediation strategies for these compounds (Davis et al., 2012).

9. Photochemical Radical Addition Reactions

The use of fluoroalkylsulfonyl chlorides in photochemical radical addition reactions to add fluoroalkyl groups to unsaturated compounds illustrates the synthetic applications of (R)-2-Chloro-2-fluoroacetic acid derivatives. This research highlights the potential for novel chemical transformations and syntheses (Tang et al., 2015).

properties

IUPAC Name

(2R)-2-chloro-2-fluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClFO2/c3-1(4)2(5)6/h1H,(H,5,6)/t1-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIKZDFUXGHTHD-SFOWXEAESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H](C(=O)O)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Chloro-2-fluoroacetic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Chloro-2-fluoroacetic Acid
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(R)-2-Chloro-2-fluoroacetic Acid
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(R)-2-Chloro-2-fluoroacetic Acid
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(R)-2-Chloro-2-fluoroacetic Acid
Reactant of Route 5
(R)-2-Chloro-2-fluoroacetic Acid
Reactant of Route 6
(R)-2-Chloro-2-fluoroacetic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.